
2-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸
概要
説明
“2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C . This indicates that it contains a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group. Physical and Chemical Properties Analysis
This compound is a powder with a quality level of 100 and an assay of 95% . It is suitable for use as a linker in chemical reactions . Its storage temperature is 2-8°C .科学的研究の応用
PROTAC開発
2-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸: は、主にPROTAC(プロテオリシス標的キメラ)の開発における半柔軟性リンカーとして使用されます 。PROTACは、タンパク質の分解を標的とする新しいクラスの治療薬です。この化合物の半柔軟性により、分解剤の最適な3D配向が可能になり、標的タンパク質、E3ユビキチンリガーゼ、およびPROTAC分子の三元複合体の形成に不可欠です。
標的タンパク質分解
この化合物は、二機能性タンパク質分解剤のリンカーとして役立ちます。 リンカー領域に剛性を組み込むことで、分解剤の空間配置に影響を与え、これは標的タンパク質分解プロセスに不可欠です 。この用途は、疾患を引き起こすタンパク質の選択的分解が、新しい治療戦略の開発につながる可能性がある創薬分野において重要です。
薬物様特性の最適化
創薬では、薬物様特性の最適化が最も重要です。2-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸は、PROTACの薬物動態および薬力学のプロファイルを影響を与えることによって、この最適化に貢献します。 この化合物の構造は、薬剤の溶解性、安定性、および全体的な有効性に影響を与える可能性があります 。
化学コンジュゲート
この化合物は、化学コンジュゲートの生成にも役立ちます。 ペプチド、タンパク質、またはその他の低分子などのさまざまな分子を結合するために使用でき、これは標的デリバリーシステムで使用したり、診断ツールの一部として使用したりできます 。
生体結合技術
生体結合では、2-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸を使用して、生体分子を表面または互いに結合させることができます。 これは、この化合物を用いて酵素または抗体をセンサーの表面に固定化できるバイオセンサーの開発において特に役立ちます 。
分子プローブの合成
この化合物は、リンカーとして機能する能力により、分子プローブの合成に役立ちます。 これらのプローブは、さまざまなイメージング技術で使用して、生物学的プロセスを可視化し、薬剤の分布を追跡し、またはリアルタイムで酵素の活性を監視できます 。
材料科学
材料科学では、この化合物を用いて材料の表面特性を改変することができます。 これは、生物系と材料間の相互作用を高めることができ、生体適合性インプラントまたはコーティングの開発に役立ちます 。
環境科学
最後に、2-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸は、汚染物質の検出のための環境科学に応用できます。 この化合物の結合特性は、水や空気中の有害物質の存在を検出するセンサーを作成するために利用できます 。
作用機序
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase. This binding leads to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a potential impact of the rigidity in the linker region .
Result of Action
The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system when it is part of a PROTAC . This can lead to the downregulation of the target protein’s function in the cell.
Action Environment
The storage temperature for the compound is recommended to be 2-8°c , suggesting that temperature could be a factor in its stability.
Safety and Hazards
This compound is classified as an Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a GHS07 and GHS09 pictogram, and its hazard statements include H315, H317, H319, and H410 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
The compound, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, plays a significant role in biochemical reactions, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras). It acts as a linker, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The nature of these interactions is largely determined by the specific ligands used and the target protein.
Cellular Effects
The cellular effects of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid are primarily related to its role in targeted protein degradation. By facilitating the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, it enables the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid involves the formation of a ternary complex. The compound serves as a linker in a PROTAC, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . This facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Temporal Effects in Laboratory Settings
Given its role in PROTAC development, it is likely that its effects would be observed over the course of the protein degradation process .
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPUCNATSURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627024 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-26-3 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



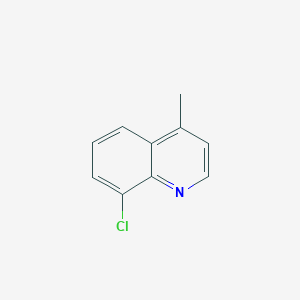
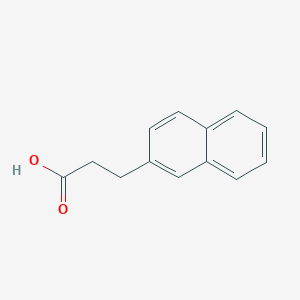

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

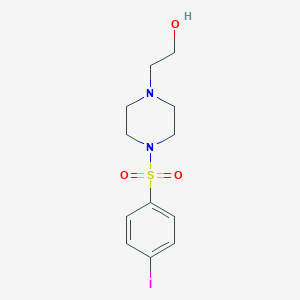
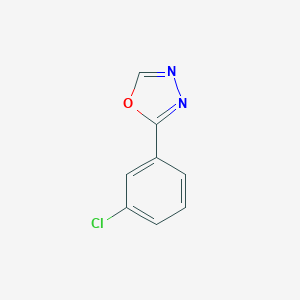

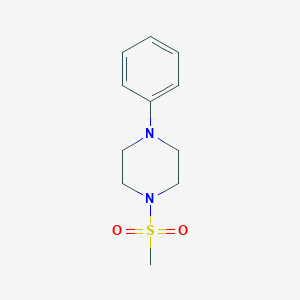

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)


